

Lucidin 3-O-glucoside molecular weight and formula C₂₁H₂₀O₁₀.

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Compound of Interest

Compound Name: Lucidin 3-O-glucoside

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Lucidin 3-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin 3-O-glucoside is a naturally occurring anthraquinone glycoside predominantly found in the roots of plants from the Rubiaceae family, such as the madder plant (*Rubia tinctorum*).^[1] Structurally, it comprises the lucidin aglycone (1,3-dihydroxy-2-hydroxymethylantraquinone) linked to a β-D-glucopyranosyl moiety at the 3-hydroxyl position.^[1] The addition of the glucose unit significantly enhances the molecule's polarity and water solubility compared to its aglycone.^[1]

While the chemical properties of **Lucidin 3-O-glucoside** are well-defined, extensive research into its specific biological activities and mechanisms of action is notably limited.^{[2][3]} Much of the available safety and activity data is extrapolated from its aglycone, lucidin, which is known to have genotoxic effects.^{[1][4]} This guide synthesizes the current knowledge on **Lucidin 3-O-glucoside**, presenting its physicochemical properties, established experimental protocols, and insights into its potential biological pathways based on related compounds. This document aims to provide a foundational resource to support further scientific investigation and applications in drug development.

Physicochemical and Spectroscopic Data

The quantitative data for **Lucidin 3-O-glucoside** is summarized below. It is critical to note that detailed experimental spectroscopic data is not widely available in public domains; the mass spectrometry data is based on expected values.^[1]

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₀ O ₁₀	^[1] ^[5] ^[6]
Molecular Weight	432.38 g/mol	^[1] ^[5] ^[6]
CAS Number	22255-29-4	^[1] ^[5] ^[7]
Appearance	Solid Powder	^[1] ^[8]
Purity (Typical)	≥98% (HPLC)	^[1] ^[8]
Storage Conditions	2-8°C, sealed, in a ventilated, dry environment. For solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months.	^[7] ^[8] ^[9]
Predicted MS Data	[M-H] ⁻ ion at m/z ~431.1. MS/MS fragmentation of the glycosidic bond yields the lucidin aglycone at m/z 269.0.	^[1]

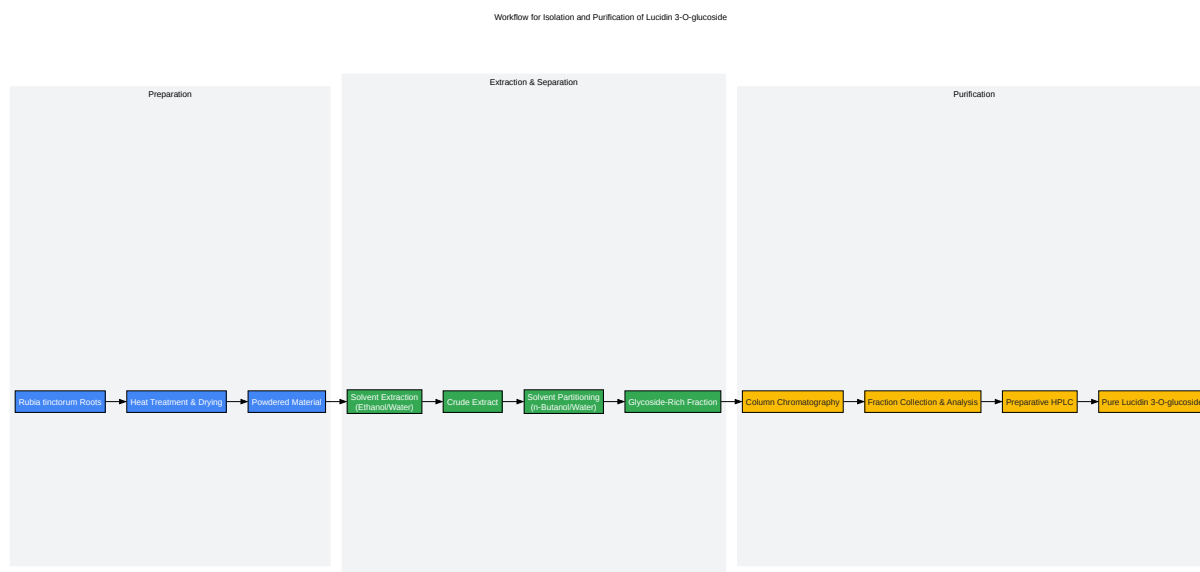
Experimental Protocols

Due to the scarcity of research focused solely on **Lucidin 3-O-glucoside**, the following protocols are generalized methods adapted from studies on *Rubia tinctorum* and other anthraquinone glycosides.

Isolation and Purification from *Rubia tinctorum*

This protocol outlines a general workflow for extracting and purifying **Lucidin 3-O-glucoside** from its natural source.^[1]^[10]

- Pre-treatment of Plant Material: To prevent enzymatic hydrolysis of the glycoside, fresh roots of *Rubia tinctorum* should be washed and then heat-treated by steaming or boiling for 30-60 seconds to denature endogenous enzymes. The roots are then dried in a forced-air oven at 40-50°C.[\[10\]](#)
- Extraction:
 - The dried, powdered root material is extracted using an ethanol/water mixture (e.g., 70:30 v/v).[\[10\]](#)
 - Extraction can be performed via maceration (agitating the mixture at room temperature for 24-48 hours) or more efficiently with a Soxhlet apparatus. Note: higher temperatures in Soxhlet extraction may cause some degradation.[\[1\]](#)[\[10\]](#)
 - The crude extract is filtered and concentrated under reduced pressure.[\[1\]](#)
- Purification:
 - Solvent Partitioning: The concentrated residue is partitioned between n-butanol and water. The more polar glycosides, including **Lucidin 3-O-glucoside**, will preferentially move to the n-butanol phase.[\[1\]](#)
 - Chromatography: The butanol fraction is subjected to column chromatography (e.g., using silica gel or Sephadex LH-20) with a suitable solvent system. Fractions are monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[1\]](#)
 - Final Purification: Fractions identified as containing the target compound are pooled, concentrated, and may be further purified by preparative HPLC to achieve a purity of $\geq 98\%$.[\[1\]](#)



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Caption: Isolation and purification workflow for **Lucidin 3-O-glucoside**.

Quantitative Analysis by HPLC-MS/MS

This protocol details a highly sensitive method for quantifying **Lucidin 3-O-glucoside** in biological matrices like plasma.^[11]

- Sample Preparation (Protein Precipitation):
 - Thaw 100 μ L of the biological sample (e.g., plasma) on ice.
 - Add 20 μ L of a working solution of an appropriate internal standard (e.g., a structurally similar anthraquinone glycoside).
 - Add 300 μ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

- Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.
- Chromatographic Conditions (HPLC):
 - Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[\[1\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.[\[1\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[1\]](#)
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B.[\[1\]](#)
 - Flow Rate: ~1.0 mL/min.[\[1\]](#)
- Detection (Tandem Mass Spectrometry):
 - Instrument: Triple quadrupole mass spectrometer.[\[11\]](#)
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both **Lucidin 3-O-glucoside** and the internal standard for accurate quantification.

In Vitro Safety and Genotoxicity Assessment

The following are generalized protocols based on methodologies for other anthraquinones and should be specifically validated for **Lucidin 3-O-glucoside**.[\[12\]](#)

- Cytotoxicity (MTT Assay):
 - Cell Culture: Culture a suitable human cell line (e.g., HepG2 liver cells) in 96-well plates.

- Treatment: After 24 hours, treat cells with serial dilutions of **Lucidin 3-O-glucoside** (prepared in a solvent like DMSO) for 48-72 hours. Include a vehicle-only control.
- Viability Assay: Assess cell viability using a standard MTT or MTS assay, which measures mitochondrial metabolic activity.
- Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) to determine cytotoxic potential.
- Genotoxicity (Comet Assay):
 - Cell Treatment: Treat a suitable cell line (e.g., TK6) with various concentrations of **Lucidin 3-O-glucoside** for 4-24 hours. Include appropriate positive and negative controls.
 - Cell Processing: Embed the treated cells in low-melting-point agarose on a microscope slide and lyse the cells to remove membranes, leaving the nuclear material (nucleoids).
 - Electrophoresis: Subject the slides to electrophoresis. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
 - Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Biological Activity and Signaling Pathways

Direct research on the signaling pathways modulated by **Lucidin 3-O-glucoside** is exceptionally limited.^{[1][2]} However, studies on its aglycone and other related glycosides provide a basis for postulating potential mechanisms of action.

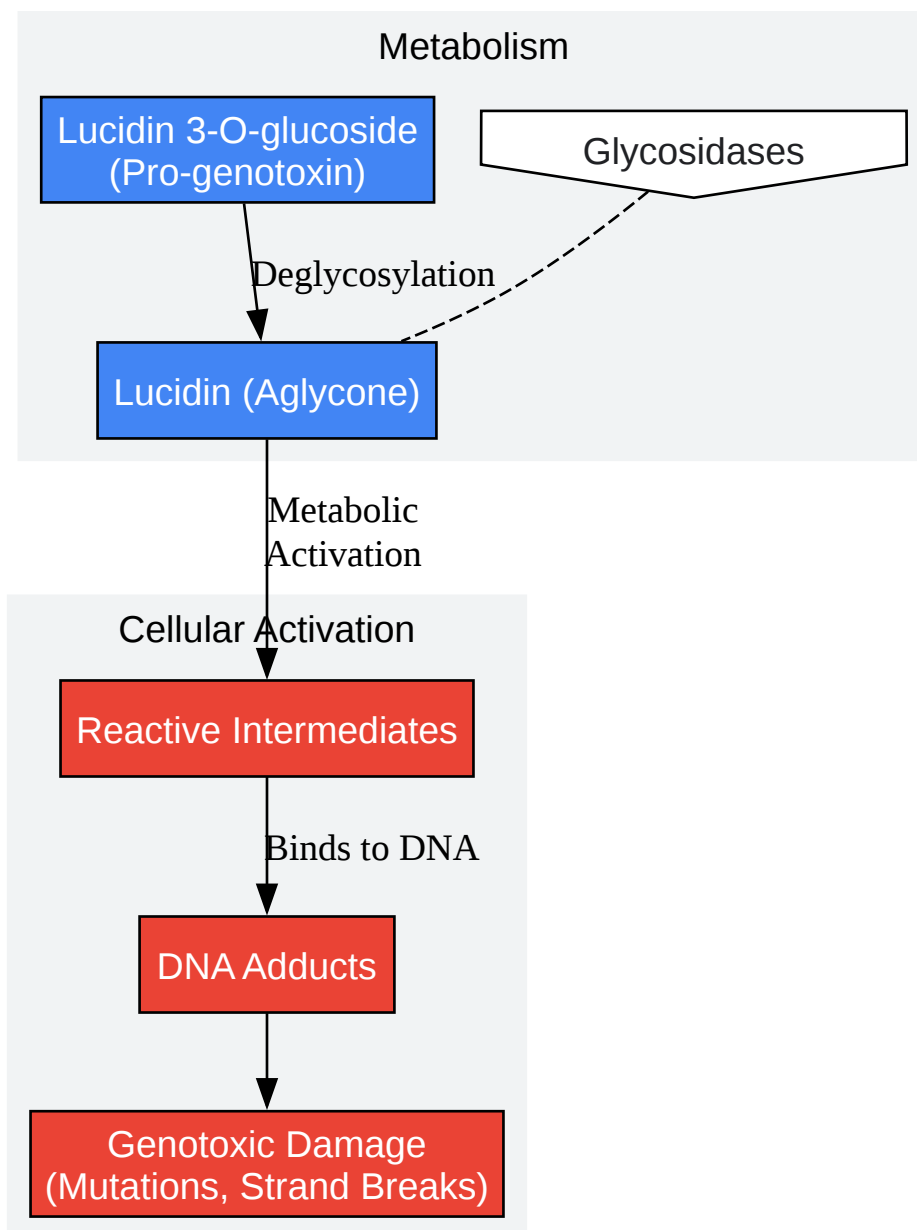
Metabolic Activation and Genotoxicity

The primary known biological pathway associated with **Lucidin 3-O-glucoside** is its metabolic activation to the genotoxic aglycone, lucidin.^[4] This is considered a critical initiating step for its potential toxicity.

- In vivo Deglycosylation: After administration, intestinal or cellular glycosidases cleave the glucose moiety from **Lucidin 3-O-glucoside**.^[4]

- **Release of Lucidin:** This enzymatic action releases the biologically active aglycone, lucidin.
[4]
- **Metabolic Activation:** Lucidin can be further metabolized by cellular enzymes (e.g., cytochrome P450s) into reactive intermediates.[4]
- **DNA Adduct Formation:** These reactive intermediates can covalently bind to DNA, forming lucidin-specific DNA adducts. This has been observed in the liver and kidneys of rats treated with the related compound lucidin-3-O-primeveroside.[4] DNA adducts are lesions that can lead to mutations and initiate carcinogenesis if not repaired.

Proposed Metabolic Activation and Genotoxicity Pathway



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Caption: Metabolic activation pathway of **Lucidin 3-O-glucoside** to genotoxic species.

Potential Pathways Based on Related Compounds

While direct evidence is lacking for **Lucidin 3-O-glucoside**, research on structurally or functionally related molecules suggests potential areas for investigation. It is crucial to

emphasize that these pathways are speculative and cannot be directly attributed to **Lucidin 3-O-glucoside** without experimental validation.

- **Anti-inflammatory Pathways (from Lucidone):** A related compound, lucidone, has been shown to inhibit pro-inflammatory mediators. It achieves this by inhibiting the NF- κ B pathway (preventing nuclear translocation) and the MAPK/JNK pathway (attenuating phosphorylation of JNK).[3]
- **Anticancer Pathways (from Lucidin and other Glucosides):** The aglycone, lucidin, has been identified in in silico studies as a potential multi-targeted agent for breast cancer.[3] Furthermore, studies on other anthraquinone glucosides have shown that glycosylation can enhance antiproliferative effects against cancer cell lines compared to the aglycone.[3]
- **Energy Metabolism Pathways (from Cyanidin-3-O-glucoside):** Although structurally different, the widely studied anthocyanin Cyanidin-3-O-glucoside (C3G) modulates key energy-sensing pathways. C3G activates AMPK (adenosine monophosphate-activated protein kinase), which in turn suppresses hepatic gluconeogenesis.[13] This highlights how glycosides can interact with central metabolic signaling cascades.

Conclusion

Lucidin 3-O-glucoside is an anthraquinone glycoside with well-documented physicochemical properties, including a molecular formula of $C_{21}H_{20}O_{10}$ and a molecular weight of 432.38 g/mol.[1][5][6] However, a significant gap exists in the scientific literature regarding its specific biological activities, pharmacological profile, and interactions with cellular signaling pathways.[2][3]

The most characterized aspect of its biological effect is its role as a pro-genotoxic compound, which, upon metabolic deglycosylation, releases the mutagenic aglycone lucidin.[4] While related compounds suggest potential for anti-inflammatory or anticancer activity, these properties remain speculative for **Lucidin 3-O-glucoside** and require direct experimental confirmation.[3] The detailed protocols for isolation, analysis, and in vitro safety testing provided in this guide offer a framework for researchers to bridge these knowledge gaps and rigorously evaluate the therapeutic and toxicological potential of this natural product.

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